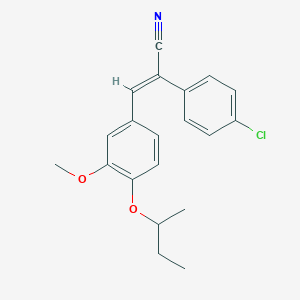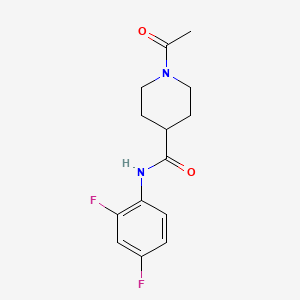![molecular formula C22H22N4O2 B5322618 4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine](/img/structure/B5322618.png)
4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as BMS-986020 and is a selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1).
作用機序
The mechanism of action of 4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine involves its selective antagonism of the S1P1 receptor. This receptor plays a key role in the regulation of immune cell trafficking, and its inhibition by this compound leads to the sequestration of immune cells in lymphoid tissues, thereby reducing their ability to cause inflammation and tissue damage.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and immunosuppressive effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of autoimmune diseases, as well as to reduce the levels of circulating lymphocytes. Additionally, it has been shown to have a positive effect on bone density in animal models of osteoporosis.
実験室実験の利点と制限
One of the major advantages of using 4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine in lab experiments is its selectivity for the S1P1 receptor, which allows for more precise targeting of immune cells. Additionally, its anti-inflammatory and immunosuppressive effects make it a promising candidate for the treatment of autoimmune diseases and cancer. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and immunosuppressive effects, as well as its potential side effects and interactions with other drugs. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even greater therapeutic potential.
合成法
The synthesis of 4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine involves a multi-step process. The first step involves the reaction of 2-(1-benzofuran-2-yl)-1H-imidazole with 4-bromo-1-pyridin-4-ylbutan-1-ol to produce the intermediate compound. The intermediate compound is then reacted with morpholine in the presence of a palladium catalyst to produce the final product.
科学的研究の応用
4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunosuppressive effects in animal models of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. Additionally, it has shown promise in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
4-[2-[2-(1-benzofuran-2-yl)imidazol-1-yl]-1-pyridin-4-ylethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-2-4-20-18(3-1)15-21(28-20)22-24-9-10-26(22)16-19(17-5-7-23-8-6-17)25-11-13-27-14-12-25/h1-10,15,19H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQBQCSGZRWEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN2C=CN=C2C3=CC4=CC=CC=C4O3)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5322542.png)


![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5322565.png)
![N-allyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5322582.png)
![N-[2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)ethyl]-2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5322583.png)
![4-{[4-(3,5-dimethylbenzyl)-3-oxo-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5322589.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5322592.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile](/img/structure/B5322600.png)
![ethyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5322607.png)
![4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5322620.png)
![2-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5322631.png)
![N-(4-ethoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5322634.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5322637.png)